molecular formula C26H30N2O4S B3061608 (alphaR)-N-(Methylsulfonyl)-alpha-(4-(2-quinolinylmethoxy)phenyl)cycloheptaneacetamide CAS No. 133012-05-2

(alphaR)-N-(Methylsulfonyl)-alpha-(4-(2-quinolinylmethoxy)phenyl)cycloheptaneacetamide

Cat. No. B3061608
CAS RN: 133012-05-2
M. Wt: 466.6 g/mol
InChI Key: YAWBFCPZMALJCE-RUZDIDTESA-N
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Description

BAY-Y-1015 is a potent inhibitor of the 5-lipoxygenase activating protein, which plays a crucial role in the synthesis of leukotrienes. Leukotrienes are significant mediators of inflammation, particularly in conditions such as inflammatory bowel diseases .

Preparation Methods

The synthesis of BAY-Y-1015 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

BAY-Y-1015 primarily undergoes reactions related to its function as a 5-lipoxygenase activating protein inhibitor. It interacts with various biological molecules to inhibit the synthesis of leukotrienes. The compound’s reactions are typically studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction .

Mechanism of Action

BAY-Y-1015 exerts its effects by selectively inhibiting the 5-lipoxygenase activating protein, thereby reducing the synthesis of leukotrienes. This inhibition leads to a decrease in inflammation and other related symptoms in conditions like inflammatory bowel diseases .

Comparison with Similar Compounds

properties

CAS RN

133012-05-2

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

(2R)-2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29)/t25-/m1/s1

InChI Key

YAWBFCPZMALJCE-RUZDIDTESA-N

Isomeric SMILES

CS(=O)(=O)NC(=O)[C@H](C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3

Canonical SMILES

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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